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molecular formula C19H28O B8514458 Spiro[5.5]undeca-1,4,8-trien-3-one, 2,4-bis(1,1-dimethylethyl)- CAS No. 94817-72-8

Spiro[5.5]undeca-1,4,8-trien-3-one, 2,4-bis(1,1-dimethylethyl)-

Cat. No. B8514458
M. Wt: 272.4 g/mol
InChI Key: OJQFZUBBNMIXSO-UHFFFAOYSA-N
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Patent
US04480133

Procedure details

To a 250 mL glass reaction vessel containing an ethyl acetate (50 mLs) solution of N,N-dimethyl,2,6-di-t-butyl-4-aminomethylphenol (1.32 g; 5 mmols), there was added methyl iodide (0.31 mLs; 5 mmols) to give a colorless slurry. The vessel was sealed and 1,3-butadiene (20 mmols) was introduced into the system. The reaction mixture was heated to 100° C. and the pressure was increased from atmospheric to 45 psig. The reaction mixture was maintained at these conditions for approximately 30 hours. The reaction vessel was then allowed to cool to room temperature. After cooling, the black reaction mixture was filtered to remove ammonium iodide salt by-product. The filtrate was concentrated to afford a viscous oil which was crystallized from ethanol:water (80:20) to give 1.34 g of 2,4-di-t-butylspiro[5.5]undeca-1,4,8-trien-3-one (49% yield based on the N,N-dimethyl,2,6-di-t-butyl-4-aminomethylphenol starting reactant) as colorless crystals.
[Compound]
Name
glass
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step Two
Quantity
20 mmol
Type
reactant
Reaction Step Three
Quantity
1.32 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN([CH2:4][C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:8]([OH:15])=[C:7]([C:16]([CH3:19])([CH3:18])[CH3:17])[CH:6]=1)C.CI.[CH2:22]=[CH:23][CH:24]=[CH2:25]>C(OCC)(=O)C>[C:16]([C:7]1[C:8](=[O:15])[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:10][C:5]2([CH2:25][CH2:24][CH:23]=[CH:22][CH2:4]2)[CH:6]=1)([CH3:19])([CH3:18])[CH3:17]

Inputs

Step One
Name
glass
Quantity
250 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0.31 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
20 mmol
Type
reactant
Smiles
C=CC=C
Step Four
Name
Quantity
1.32 g
Type
reactant
Smiles
CN(C)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a colorless slurry
CUSTOM
Type
CUSTOM
Details
The vessel was sealed
TEMPERATURE
Type
TEMPERATURE
Details
the pressure was increased from atmospheric to 45 psig
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained at these conditions for approximately 30 hours
Duration
30 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the black reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove ammonium iodide salt by-product
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to afford a viscous oil which
CUSTOM
Type
CUSTOM
Details
was crystallized from ethanol:water (80:20)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC2(C=C(C1=O)C(C)(C)C)CC=CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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